Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide
Description
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is a quaternary ammonium salt characterized by a pyridinium core substituted with a quinolinyl group at the 3-position and an ethoxycarbonyl group at the 2-position. The bromide ion serves as the counterion. This compound belongs to a broader class of pyridinium derivatives, which are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science.
Properties
CAS No. |
62235-58-9 |
|---|---|
Molecular Formula |
C17H15BrN2O2 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
ethyl 3-pyridin-1-ium-1-ylquinoline-2-carboxylate;bromide |
InChI |
InChI=1S/C17H15N2O2.BrH/c1-2-21-17(20)16-15(19-10-6-3-7-11-19)12-13-8-4-5-9-14(13)18-16;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
GRJJDJVBPACFTQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1[N+]3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide typically involves the reaction of quinoline derivatives with ethyl bromoacetate in the presence of a base. The reaction is carried out under inert conditions to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding dihydropyridine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and is employed in various organic transformations .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a potential therapeutic agent. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The quinoline moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique substituents distinguish it from other pyridinium salts:
- Ethoxycarbonyl group: Compared to simpler acetyl or hydroxyiminomethyl substituents (e.g., K127 in ), the ethoxycarbonyl group may confer greater hydrolytic stability while maintaining moderate electron-withdrawing effects.
Table 1: Substituent Comparison of Selected Pyridinium Salts
Key Reactivity Differences :
- Sodium dithionite reduction of pyridinium salts () generates dihydropyridines, but the stability of these products depends on substituents. The quinolinyl group in the target compound may hinder reduction compared to simpler analogs like 1-[2-(3-indolyl)ethyl]pyridinium bromide .
Physicochemical Properties
- Lipophilicity: The ethoxycarbonyl and quinolinyl groups likely increase logP compared to hydrophilic derivatives like 1,3-dodecylpyridinium bromide (), which has long alkyl chains for surfactant applications .
- Stability : The ethoxycarbonyl group may resist hydrolysis better than acetylated analogs (), but less so than sulfonated derivatives (e.g., 1-(3-sulfonatopropyl)-pyridinium betaine in ) .
Biological Activity
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is a quaternary ammonium compound that has gained attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of pyridinium derivatives, including the compound , is often linked to their ability to interact with various biological targets. The primary mechanisms include:
- Inhibition of Topoisomerases : Quinolines are known to inhibit topoisomerases, which are critical for DNA replication and transcription. This inhibition can lead to cell death in rapidly dividing cancer cells .
- Antibacterial Activity : Similar to their anticancer effects, pyridinium compounds have shown significant antibacterial properties by disrupting bacterial DNA synthesis through topoisomerase inhibition .
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the N-1 position of quinoline derivatives significantly influence their biological activity. The presence of ethoxycarbonyl and other substituents can enhance potency against various cancer cell lines and bacteria. For instance, compounds with odd-carbon number alkyl substituents have exhibited superior antibacterial activity compared to even-numbered counterparts .
Table 1: Summary of Biological Activities
| Compound Structure | Activity Type | IC50 Values (μM) | MIC Values (μg/mL) |
|---|---|---|---|
| 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[1,3]dioxolo[4,5-g]quinolin-5-ium | Antitumor | A-549: 4 ± 0.88 | - |
| Hela: 4 ± 0.42 | - | ||
| SGC-7901: 14 ± 1.96 | - | ||
| L-02: 32 ± 3.66 | - | ||
| Antibacterial | - | E. coli: 3.125 | |
| - | Staphylococcus aureus: 3.125 |
Case Studies
Several studies have highlighted the biological activities of pyridinium derivatives:
- Antitumor Activity : In a study involving various quinoline derivatives, a compound structurally similar to this compound demonstrated significant cytotoxicity against A-549 lung cancer cells with an IC50 value lower than that of standard chemotherapeutics such as 5-FU and MTX .
- Antibacterial Efficacy : Another study evaluated the antibacterial properties against common pathogens like E. coli and Staphylococcus aureus, revealing that certain derivatives had MIC values as low as 3.125 nmol/mL . This indicates a strong potential for developing new antibacterial agents based on this scaffold.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, emphasizing the role of hydrogen bonding and hydrophobic interactions in enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
